molecular formula C17H25N3O3 B7929423 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929423
M. Wt: 319.4 g/mol
InChI Key: ONDRFOQSYVWXHB-CFMCSPIPSA-N
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Description

3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an amino acid derivative, and a benzyl ester group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and esterification. The starting materials often include (S)-2-Amino-propionic acid, pyrrolidine, and benzyl alcohol. The reaction conditions may involve the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) to facilitate the formation of amide and ester bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Replacement of the benzyl ester group with other functional groups.

Scientific Research Applications

3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid methyl ester
  • **3-{[(2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
  • **3-{[(2-Amino-propionyl)-methyl-amino]-ethyl}-pyrrolidine-1-carboxylic acid benzyl ester

Uniqueness

3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry (S configuration) also plays a crucial role in its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl 3-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)10-15-8-9-20(11-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDRFOQSYVWXHB-CFMCSPIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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